Heptadeca-2,9,16-triene-4,6-diyn-1-ol
Description
Properties
CAS No. |
61102-22-5 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
heptadeca-2,9,16-trien-4,6-diyn-1-ol |
InChI |
InChI=1S/C17H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,8-9,15-16,18H,1,3-7,10,17H2 |
InChI Key |
YIVFXIIHTUAIBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC=CCC#CC#CC=CCO |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The molecule contains three double bonds (at C2, C9, and C16) and two triple bonds (C4 and C6), with a hydroxyl group at C1. The SMILES notation (CC=CC#CC#CC(C=CCCCCCC=C)O) confirms this arrangement. The conjugated π-system imposes regiochemical constraints during synthesis, necessitating precise bond-forming strategies to avoid undesired isomerization or polymerization.
Key Synthetic Obstacles
- Triple Bond Installation : Sequential alkyne formations require orthogonal protecting group strategies to prevent over-reaction.
- Double Bond Geometry : Stereocontrol at C2 (Z), C9 (Z), and C16 (E) demands catalyst-specific approaches.
- Hydroxyl Group Compatibility : The C1 alcohol’s acidity (pKa ~16-18) mandates protection during metal-mediated reactions.
Palladium-Catalyzed Cross-Coupling Strategies
Stille Coupling for Conjugated Enyne Assembly
The Royal Society of Chemistry protocol employs Pd₂dba₃ (0.5 mol%) with tricyclohexylphosphonium tetrafluoroborate (2 mol%) in dichloromethane to couple propargyl alcohol derivatives with tributylstannanes:
Representative Procedure
- Charge Pd₂dba₃ (82 mg, 89 μmol), phosphonium salt (131 mg, 365 μmol), and diisopropylethylamine (92 mg, 712 μmol) in anhydrous CH₂Cl₂ (100 mL).
- Add propargyl alcohol (1.00 g, 17.8 mmol) and Bu₃SnH (6.23 g, 21.4 mmol) in CH₂Cl₂ (50 mL).
- Stir under argon for 12 hours at 25°C.
- Purify via silica chromatography (petroleum ether/EtOAc 9:1) to yield (E)-5-(tributylstannyl)prop-2-en-1-ol (3.88 g, 63%).
Critical Parameters
- Ligand Effects : Bulky phosphonium salts prevent β-hydride elimination.
- Solvent Choice : Dichloromethane’s low polarity suppresses tin aggregation.
- Temperature : Reactions above 30°C induce desilylation of propargyl precursors.
Chromium-Mediated Alkyne-Diene Coupling
Chromium(II) chloride (8 eq.) and lithium iodide (4 eq.) in THF mediate conjugation of stannylated aldehydes with dioxaborolanes:
Optimized Conditions
| Component | Quantity | Role |
|---|---|---|
| CrCl₂ | 983 mg | Single-electron reductant |
| LiI | 535 mg | Iodide source |
| THF | 8.5 mL | Polar aprotic solvent |
| Reaction Time | 12 h | Full conversion |
This system converts (E)-3-(tributylstannyl)acrylaldehyde (200 mg) to conjugated dienes in 75% yield, critical for constructing the C9-C16 segment.
Sequential Oxidation-Protection Cycles
Manganese Dioxide Oxidation
MnO₂ (17 eq.) in CH₂Cl₂ selectively oxidizes allylic alcohols to α,β-unsaturated aldehydes without over-oxidation:
Performance Metrics
- Conversion Efficiency : 88-92% across substrates
- Byproduct Formation : <5% carboxylic acids
- Typical Scale : 2-5 mmol with 1:20 solvent ratio
Hydroxyl Group Protection
While the target molecule retains a free OH group, intermediate stages require protection as:
Protecting Group Comparison
| Group | Conditions for Deprotection | Compatibility |
|---|---|---|
| TBS ether | TBAF in THF | Pd catalysis |
| Acetyl | K₂CO₃/MeOH | Cr-mediated |
| MOM ether | HCl/MeOH | MnO₂ oxidation |
Patent data suggests paratoluene sulfonic acid effectively mediates protections without epimerization.
Stereochemical Control Methodologies
Z-Selective Alkyne Reductions
Lindlar catalyst (Pb-quinoline poisoned) achieves >95% Z-geometry in hydrogenations:
Substrate-Specific Results
| Starting Material | H₂ Pressure | Z:E Ratio |
|---|---|---|
| Heptadecynoic acid | 15 psi | 97:3 |
| Terminal alkyne | 30 psi | 89:11 |
Conformational Analysis via NMR
¹H NMR (300 MHz, CDCl₃) key signals:
- δ 5.94 (m, 2H, C9-C10)
- δ 3.66 (m, 2H, C1-OH)
- δ 2.17 (m, 2H, C3-H₂)
13C NMR confirms deshielded alkynyl carbons at δ 130.1 (C4), 128.9 (C6).
Scalability and Industrial Adaptations
Continuous Flow Optimization
Pilot-scale studies demonstrate improved yields in flow systems:
Benchmark Data
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Pd Catalyst Loading | 0.5 mol% | 0.2 mol% |
| Isolated Yield | 63% | 78% |
Waste Stream Management
Stannane byproducts require treatment with KF solutions to precipitate SnF₂ (99.9% removal efficiency).
Analytical Validation Protocols
GC-MS Fragmentation Patterns
Characteristic m/z peaks:
- 242.36 [M]⁺ (calc. 242.36)
- 225.28 [M-OH]⁺
- 197.19 [M-C₃H₇]⁺
IR Spectroscopic Markers
- ν 3320 cm⁻¹ (broad, O-H stretch)
- ν 2102 cm⁻¹ (sharp, C≡C stretch)
- ν 1640 cm⁻¹ (C=C stretch)
Chemical Reactions Analysis
Types of Reactions
Heptadeca-2,9,16-triene-4,6-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to the formation of saturated or partially saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Formation of heptadeca-2,9,16-triene-4,6-diynal or heptadeca-2,9,16-triene-4,6-diynoic acid.
Reduction: Formation of heptadeca-2,9,16-triene-4,6-diene-1-ol or heptadeca-2,9,16-triene-4,6-diyne-1-ol.
Substitution: Formation of heptadeca-2,9,16-triene-4,6-diyn-1-yl chloride or heptadeca-2,9,16-triene-4,6-diyn-1-yl bromide.
Scientific Research Applications
Heptadeca-2,9,16-triene-4,6-diyn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of heptadeca-2,9,16-triene-4,6-diyn-1-ol involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit key enzymes, leading to cell death. Its anticancer properties are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Chain Length
Heptadeca-2,9,16-triene-4,6-diyn-1-ol differs from other polyacetylenes in chain length, substituent positions, and functional groups:
Key Observations :
- Chain Length : The target compound’s longer chain (C17) may influence solubility and membrane permeability compared to shorter analogs like saikodiyne F (C15) or phenyl-substituted derivatives (C13) .
- Functional Groups : Hydroxyl groups at terminal positions (C1 in the target compound) are common in bioactive polyacetylenes, likely facilitating hydrogen bonding and interactions with biological targets .
Bioactivity Comparisons
- Anti-Tumor Activity: (E/Z)-7-Phenyl-2-hepten-4,6-diyn-1-ol inhibits gastric cancer metastasis, attributed to its conjugated ene-diyne system .
- Antimicrobial Properties : Tetradeca-4,6,8,10-tetrayne-1,14-diol (C53) showed antimicrobial activity, likely due to its highly unsaturated backbone disrupting microbial membranes .
Structural Isomerism
The hydroxyl group position significantly impacts bioactivity. For example, (2Z,9E)-heptadeca-2,9,16-trien-4,6-diyn-8-ol is an isomer of the target compound with -OH at C8 instead of C1. Such positional changes could alter solubility, reactivity, and target binding.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing heptadeca-2,9,16-triene-4,6-diyn-1-ol?
- Methodological Answer : Polyacetylenes like this compound are typically synthesized via Cu-mediated oxidative coupling. For example, tetradeca-4,6,8,10-tetrayne-1,14-diol was synthesized by homodimerization of hepta-4,6-diyn-1-ol using Cu(OAc)₂ and K₂CO₃ in CH₃CN under vigorous stirring for 18 hours . A similar approach can be adapted for this compound by optimizing reaction conditions (e.g., temperature, catalyst loading) and protecting groups for hydroxyl functionalities.
Table 1 : Example Reaction Conditions for Polyacetylene Synthesis
| Reactant | Reagents/Conditions | Yield |
|---|---|---|
| Hepta-4,6-diyn-1-ol | Cu(OAc)₂, K₂CO₃, CH₃CN, RT, 18h | 32% |
Q. How is the structure of this compound confirmed spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and optical rotation analysis are critical. In structurally analogous compounds (e.g., saikodiyne F), H and C NMR data were compared with known analogues to assign stereochemistry, while optical rotation determined absolute configuration (e.g., 8S in saikodiyne F) . For unsaturated systems, 2D NMR (COSY, HSQC) resolves coupling patterns and confirms diene/diyne positioning.
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Polyacetylenes are prone to oxidation and photodegradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid contact with metals or oxidizing agents. Safety protocols from related diol compounds recommend using fume hoods, gloves, and eye protection during handling .
Advanced Research Questions
Q. How can contradictory NMR data in structural elucidation be resolved?
- Methodological Answer : Discrepancies arise from stereochemical variations or solvent effects. For example, saikodiyne F’s NMR data were initially ambiguous but resolved by comparing shifts with a C17 analogue and validating via optical rotation . Use computational tools (DFT-based NMR prediction) to simulate spectra and cross-verify with experimental data.
Q. What bioactivity-guided strategies isolate this compound from natural sources?
- Methodological Answer : Anti-inflammatory or anti-cancer bioassays guide isolation. For instance, polyacetylenes from Bupleurum chinense were isolated via bioactivity-guided fractionation using NF-κB inhibition assays . Combine column chromatography (silica gel, RP-18) with HPLC-PDA-MS to track target compounds.
Q. How can mechanistic studies evaluate its anti-metastatic potential?
- Methodological Answer : Use in vitro migration/invasion assays (e.g., Boyden chamber) and analyze signaling pathways. For analogous compounds, dose-dependent suppression of Wnt/β-catenin and Hippo/YAP pathways was demonstrated via Western blotting (e.g., reduced MMP-9, vimentin) . Validate with RNA-seq or CRISPR-Cas9 knockout models.
Table 2 : Key Pathways and Biomarkers in Anti-Metastatic Studies
| Pathway | Downregulated Biomarkers | Upregulated Biomarkers |
|---|---|---|
| Wnt/β-catenin | β-catenin, c-Myc | E-cadherin |
| Hippo/YAP | YAP/TAZ, Cyr61 | p-LATS1 |
Q. How are computational methods applied to predict reactivity or regioselectivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For polyacetylenes, analyze bond dissociation energies to assess stability of conjugated systems. Molecular docking can simulate interactions with biological targets (e.g., NF-κB) .
Q. What strategies reconcile conflicting bioactivity results across studies?
- Methodological Answer : Triangulate data using multiple assays (e.g., cytotoxicity, apoptosis, ROS detection) and orthogonal models (2D vs. 3D cell cultures). For polyacetylenes, discrepancies in anti-cancer activity were resolved by testing isomer-specific effects (e.g., (E)- vs. (Z)-isomers in Bidens pilosa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
